molecular formula C14H9BrFNO B13001710 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile

3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile

Cat. No.: B13001710
M. Wt: 306.13 g/mol
InChI Key: INFDBCUYMYAGJN-UHFFFAOYSA-N
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Description

3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile is an organic compound with the molecular formula C14H9BrFNO It is a derivative of benzonitrile, featuring both bromine and fluorine substituents, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-bromo-4-hydroxybenzonitrile.

    Alkylation: The hydroxyl group is alkylated using 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.

Mechanism of Action

The mechanism of action of 3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity. The compound may also participate in metabolic pathways, undergoing biotransformation to active or inactive metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzonitrile: Lacks the 3-fluorobenzyl group, making it less complex.

    4-Fluorobenzyl bromide: Contains a bromine atom on the benzyl group but lacks the nitrile functionality.

    3-(4-Fluorobenzyloxy)phenylboronic acid: Contains a boronic acid group instead of a nitrile.

Uniqueness

3-Bromo-4-((3-fluorobenzyl)oxy)benzonitrile is unique due to the presence of both bromine and fluorine substituents, along with the benzonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for diverse research applications.

Properties

Molecular Formula

C14H9BrFNO

Molecular Weight

306.13 g/mol

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]benzonitrile

InChI

InChI=1S/C14H9BrFNO/c15-13-7-10(8-17)4-5-14(13)18-9-11-2-1-3-12(16)6-11/h1-7H,9H2

InChI Key

INFDBCUYMYAGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C#N)Br

Origin of Product

United States

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